Sodium 1H-benzotriazolethiolate
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Overview
Description
Sodium 1H-benzotriazolethiolate is a chemical compound with the molecular formula C6H4N3NaS and a molecular weight of 173.17083 g/mol . It is a derivative of benzotriazole, a versatile synthetic auxiliary known for its unique set of physicochemical properties . This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
The preparation of sodium 1H-benzotriazolethiolate involves several synthetic routes. One common method includes the reaction of sodium benzotriazolate with chloromethyltrimethylsilane . This method yields the desired compound along with a minor amount of the 2H-isomer. Another approach involves the silylation of 1-(lithiomethyl)benzotriazole, although this method often results in the formation of bis-silylated products .
Industrial production methods typically involve large-scale synthesis using readily available starting materials such as benzotriazole and sodium azide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Sodium 1H-benzotriazolethiolate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonates, depending on the oxidizing agent used.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
Sodium 1H-benzotriazolethiolate has a wide range of applications in scientific research:
Biology: This compound is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Mechanism of Action
The mechanism of action of sodium 1H-benzotriazolethiolate involves its ability to act as a nucleophile and participate in various chemical reactions. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile reagent in organic synthesis . In biological systems, it can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Sodium 1H-benzotriazolethiolate can be compared with other similar compounds, such as:
Benzotriazole: The parent compound, which lacks the thiolate group but shares similar reactivity and stability.
Sodium benzenethiolate: Another sulfur-containing compound with similar nucleophilic properties but different reactivity due to the absence of the benzotriazole moiety.
Benzothiazole derivatives: Compounds with a similar heterocyclic structure but different electronic properties and reactivity profiles.
The uniqueness of this compound lies in its combination of the benzotriazole and thiolate functionalities, which confer distinct reactivity and stability compared to other similar compounds.
Properties
CAS No. |
52641-69-7 |
---|---|
Molecular Formula |
C6H4N3NaS |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
sodium;1-sulfidobenzotriazole |
InChI |
InChI=1S/C6H4N3S.Na/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4H;/q-1;+1 |
InChI Key |
XWCJOQCFCCHHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2[S-].[Na+] |
Origin of Product |
United States |
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